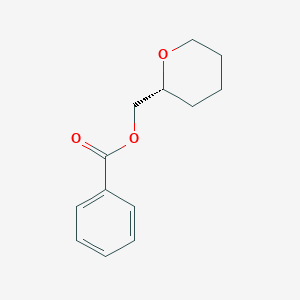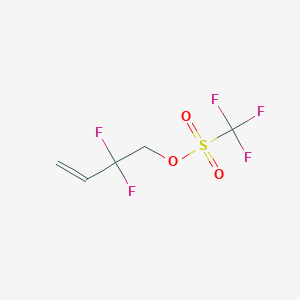
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobut-3-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The reaction is typically performed at low temperatures to control the reactivity and ensure high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The double bond in the but-3-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as bromine, chlorine, and hydrogen halides are used in addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds .
科学研究应用
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
作用机制
The mechanism of action of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the presence of the difluoro group enhances the compound’s reactivity by stabilizing the transition state during reactions .
相似化合物的比较
Similar Compounds
But-3-yn-1-yl trifluoromethanesulfonate: Similar in structure but contains an alkyne group instead of an alkene.
Methyl trifluoromethanesulfonate: Contains a methyl group instead of the difluorobut-3-en-1-yl group.
Trifluoromethylation reagents: Compounds such as trifluoromethyltrimethylsilane and sodium trifluoroacetate are used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is unique due to the combination of its difluoro and trifluoromethanesulfonate groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to participate in both substitution and addition reactions, along with its applications in various fields, highlights its significance in scientific research and industrial applications.
属性
分子式 |
C5H5F5O3S |
|---|---|
分子量 |
240.15 g/mol |
IUPAC 名称 |
2,2-difluorobut-3-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H5F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2H,1,3H2 |
InChI 键 |
XGNWAYQLLLLQKB-UHFFFAOYSA-N |
规范 SMILES |
C=CC(COS(=O)(=O)C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


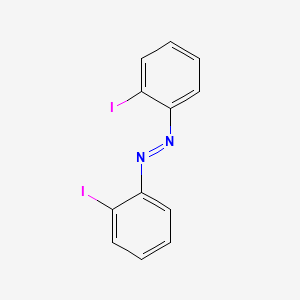
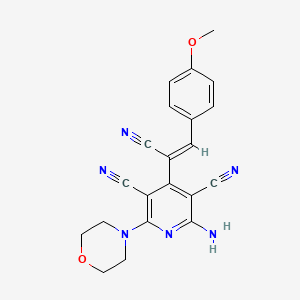
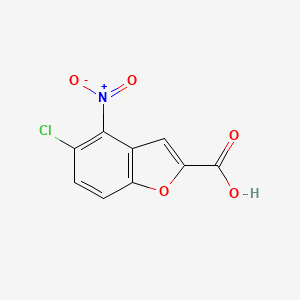
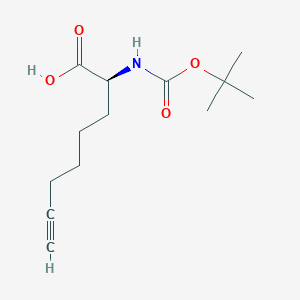
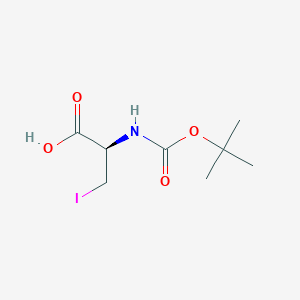
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
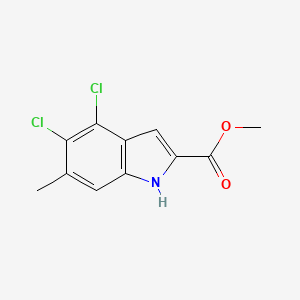
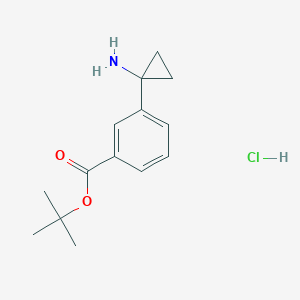
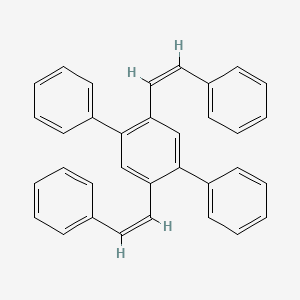
![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
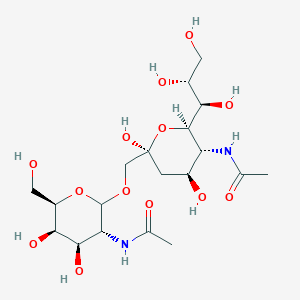
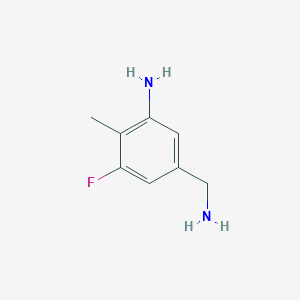
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
